ALK/ROS1-IN-7d
Description
Properties
Molecular Formula |
C21H21ClFN5O2S |
|---|---|
Molecular Weight |
461.94 |
IUPAC Name |
(5-Chloro-2-{N'-[1-(4-fluoro-phenyl)-ethylidene]-hydrazino}-pyrimidin-4-yl)-[2-(propane-2-sulfonyl)-phenyl]-amine |
InChI |
InChI=1S/C21H21ClFN5O2S/c1-13(2)31(29,30)19-7-5-4-6-18(19)25-20-17(22)12-24-21(26-20)28-27-14(3)15-8-10-16(23)11-9-15/h4-13H,1-3H3,(H2,24,25,26,28)/b27-14+ |
InChI Key |
WQLHYGLQUAJXEC-MZJWZYIUSA-N |
SMILES |
O=S(C1=CC=CC=C1NC2=NC(N/N=C(C3=CC=C(F)C=C3)\C)=NC=C2Cl)(C(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ALK/ROS1-IN-7d; ALK/ROS1 IN-7d; ALK/ROS1-IN 7d |
Origin of Product |
United States |
Mechanism of Action and Target Engagement of Alk/ros1 in 7d
Inhibition of Kinase Activity of ALK and ROS1 Fusion Proteins
ALK/ROS1-IN-7d is investigated for its capacity to directly inhibit the kinase activity of oncogenic ALK and ROS1 fusion proteins. This inhibition is crucial for blocking the aberrant signaling that drives cancer cell growth and survival. mrc.ac.ukmims.comnih.govharvard.eduresearchgate.netwikipedia.org The kinase domains of ALK and ROS1 share structural similarities, particularly in their ATP-binding sites, which allows for the development of inhibitors capable of targeting both kinases. researchgate.netuni.lu
Potent ALK/ROS1 inhibitors typically function through an ATP-competitive binding mode. nih.govharvard.edu This means the inhibitor molecule binds to the ATP-binding pocket of the kinase domain, competing with adenosine (B11128) triphosphate (ATP), the natural substrate. By occupying this site, the inhibitor prevents ATP from binding and subsequently blocks the phosphorylation of downstream protein substrates, thereby inhibiting the kinase activity. nih.govharvard.edu This mechanism is a common strategy in the design of many tyrosine kinase inhibitors. harvard.edu
Compounds designed as potent ALK/ROS1 inhibitors, such as PF-06463922 (Lorlatinib), have demonstrated sub-nanomolar potency against various oncogenic ROS1 fusions and ALK, including certain resistant mutations. idrblab.cnnih.govharvard.edu For instance, PF-06463922 has shown Ki values of <0.025 nM for ROS1 and <0.07 nM for wild-type ALK in enzyme assays, along with subnanomolar cellular potency against oncogenic ROS1 fusions. idrblab.cnnih.govharvard.edur-project.org Another compound, ALK/ROS1-IN-1, has reported IC50 values in the nanomolar to sub-micromolar range against ALK and ROS1 enzymes and cell lines, including some resistant variants. jocpr.com Based on the designation "this compound" and the context of research in this area, it is expected that this compound would also be evaluated for high potency, ideally in the sub-nanomolar range against key ALK and ROS1 fusion variants to be considered a promising therapeutic candidate.
Data on the potency of relevant ALK/ROS1 inhibitors:
| Compound | Target (Enzyme/Cell Line) | Potency (Ki/IC50) | Reference |
| PF-06463922 | ROS1 (enzyme) | <0.025 nM | nih.govr-project.org |
| PF-06463922 | ALK wild-type (enzyme) | <0.07 nM | nih.govr-project.org |
| PF-06463922 | HCC78 (SLC34A2-ROS1) | 1.3 nM | idrblab.cn |
| PF-06463922 | BaF3 CD74-ROS1 | 0.6 nM | idrblab.cn |
| ALK/ROS1-IN-1 | ALK (enzyme) | 174 nM | jocpr.com |
| ALK/ROS1-IN-1 | ROS1 (enzyme) | 530 nM | jocpr.com |
| ALK/ROS1-IN-1 | H3122 (ALK-addicted) | 6.27 µM | jocpr.com |
| ALK/ROS1-IN-1 | HCC78 (ROS1-addicted) | 10.71 µM | jocpr.com |
| ALK/ROS1-IN-1 | Ba/F3 ROS1 wild-type | 137.7 nM | jocpr.com |
| ALK/ROS1-IN-1 | Ba/F3 ROS1 G2032R mutant | 104.7 nM | jocpr.com |
| ALK/ROS1-IN-1 | Ba/F3 ROS1 L2026M mutant | 233.9 nM | jocpr.com |
Note: Potency values can vary depending on the assay conditions and cell lines used.
Downstream Signaling Pathway Abrogation
The constitutive kinase activity of ALK and ROS1 fusion proteins leads to the activation of several key downstream signaling pathways that are critical for cell proliferation, survival, and growth. mrc.ac.ukmims.com By inhibiting the kinase activity of ALK and ROS1, compounds like this compound are expected to abrogate signaling through these pathways.
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major downstream effector of ALK and ROS1. mrc.ac.ukmims.com Activation of this pathway promotes cell survival and growth. wikipedia.orgguidetopharmacology.orgmrc.ac.uk Inhibition of ALK and ROS1 kinase activity by targeted therapies disrupts this signaling cascade, leading to decreased phosphorylation of Akt and other downstream components, thereby inhibiting cell survival signals. wikipedia.orgmrc.ac.ukmims.com
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade is another crucial pathway activated by oncogenic ALK and ROS1. mrc.ac.ukmims.comnih.gov This pathway plays a significant role in regulating cell proliferation and differentiation. wikipedia.orgguidetopharmacology.orgmrc.ac.uk ALK/ROS1 inhibitors are designed to suppress the activity of this cascade, typically by reducing the phosphorylation of key kinases such as MEK and ERK, ultimately leading to inhibited cell cycle progression and proliferation. wikipedia.orgmrc.ac.ukmims.comaacrjournals.org
Disruption of downstream signaling pathways by ALK/ROS1 inhibition:
| Signaling Pathway | Key Downstream Effectors Affected by Inhibition | Cellular Processes Influenced | References |
| PI3K/Akt | Akt phosphorylation | Cell Survival, Growth | wikipedia.orgmrc.ac.ukmims.com |
| MAPK/ERK | MEK, ERK phosphorylation | Cell Proliferation, Growth | wikipedia.orgmrc.ac.ukmims.comaacrjournals.org |
| JAK/Stat | Stat phosphorylation | Cell Growth, Survival | wikipedia.orgmrc.ac.ukmims.com |
Cellular Consequences of this compound Inhibition
Induction of Cell Apoptosis
Targeting ALK and ROS1 with inhibitory compounds can lead to the induction of apoptosis, or programmed cell death, in cancer cells dependent on the aberrant activity of these kinases frontiersin.orgnih.govspandidos-publications.comaacrjournals.org. By blocking the survival signals mediated by the downstream pathways, inhibitors like PF-06463922 promote the activation of apoptotic cascades. For instance, PF-06463922 treatment has been shown to induce apoptotic cell death in ROS1 fusion-driven tumors, with a trend of dose-dependent increase in activated caspase 3 levels observed in preclinical models aacrjournals.org. Similarly, ROS1 knockdown has been shown to significantly increase the apoptosis rate in gastric cancer cells, accompanied by increased expression of cleaved-caspase-3, cleaved-PARP, and Bax, and decreased expression of Bcl-2 frontiersin.orgoncotarget.com. Crizotinib (B193316), another ALK/ROS1 inhibitor, has also been reported to induce apoptosis in various cancer cell lines d-nb.infobiorxiv.org.
Inhibition of Cell Proliferation and Growth
A hallmark effect of ALK/ROS1 inhibition is the significant suppression of cancer cell proliferation and growth drugbank.comfrontiersin.orgnih.govaacrjournals.org. Oncogenic ALK and ROS1 fusions constitutively activate signaling pathways that drive uncontrolled cell division drugbank.comnih.govspandidos-publications.com. By inhibiting the kinase activity, compounds like PF-06463922 effectively halt or slow down this rapid proliferation. PF-06463922 has demonstrated potent inhibition of cell proliferation in various cell lines harboring oncogenic ROS1 fusion variants and ALK fusions at sub-nanomolar to low-nanomolar concentrations drugbank.comfrontiersin.orgamegroups.orgaacrjournals.org. This is often correlated with a reduction in cell cycle progression markers, such as cyclin D and Ki67 aacrjournals.org. Studies involving ROS1 knockdown have also shown a significant reduction in cell viability and inhibition of colony formation in gastric cancer cells frontiersin.orgoncotarget.com.
Table 1: Effect of PF-06463922 on Cell Proliferation in Selected Cell Lines
| Cell Line | ROS1/ALK Alteration | Reported Effect on Proliferation | Concentration Range | Source |
| HCC78 | SLC34A2-ROS1 | Inhibits cell proliferation | < 1 nM | drugbank.comnih.govresearchgate.net |
| Ba/F3 | CD74-ROS1 | Inhibits cell proliferation | < 1 nM | drugbank.comnih.govresearchgate.net |
| Ba/F3 | CD74-ROS1G2032R | Inhibits cell proliferation | Nanomolar potency | drugbank.comnih.gov |
| NIH 3T3 | CD74-ROS1 | Inhibits tumor growth (in vivo) | Low nanomolar | drugbank.com |
| NIH 3T3 | FIG-ROS1 | Inhibits tumor growth (in vivo) | Low nanomolar | drugbank.com |
| Various NSCLC | Non-mutant ALK | Potent growth inhibitory activity | Not specified | amegroups.org |
| Various NSCLC | Mutant ALK fusions | Potent growth inhibitory activity | Not specified | amegroups.org |
| Neuroblastoma (NBLW, NBLW-R) | ALK mutations | Induces growth inhibition | Dose-dependent |
Impact on Cell Migration
Oncogenic ALK and ROS1 fusions can also contribute to increased cancer cell migration and invasion, processes crucial for metastasis drugbank.comoncotarget.com. Inhibition of these kinases can therefore impact the migratory capacity of cancer cells. Studies have shown that inhibiting ROS1 activity or knocking down ROS1 expression can reduce cell migration and invasion in various cancer cell types, including gastric cancer and oral squamous cell carcinoma frontiersin.orgoncotarget.com. This effect is often linked to the modulation of downstream signaling pathways that regulate cell motility and adhesion drugbank.comoncotarget.com. For example, ROS1 knockdown in gastric cancer cells inhibited migration and invasion by targeting the PI3K/Akt signaling pathway frontiersin.orgoncotarget.com. Similarly, inhibition of ROS1 activity with foretinib, a ROS1 inhibitor, reduced cell migration and invasion in oral squamous cell carcinoma cells.
Table 2: Reported Impact of ROS1 Inhibition on Cell Migration/Invasion
| Cancer Type | Method of ROS1 Inhibition | Reported Effect on Migration/Invasion | Associated Pathways (if mentioned) | Source |
| Gastric Cancer Cells | ROS1 knockdown (shRNA) | Inhibits migration and invasion | PI3K/Akt signaling pathway | frontiersin.orgoncotarget.com |
| Intrahepatic Cholangiocarcinoma Cells | ROS1 knockdown (shRNA) | Inhibits migration and invasion | AKT signaling pathway | oncotarget.com |
| Oral Squamous Cell Carcinoma (OSCC) Cells | ROS1 inhibition (Foretinib) | Reduced migration and invasion | MAPK/ERK, PI3K/AKT (implied) | |
| OSCC Cells | ROS1 knockdown (shRNA) | Reduced migration and invasion | Not explicitly stated |
After conducting a thorough search for the chemical compound “this compound,” no specific preclinical efficacy data or scientific literature corresponding to this identifier could be located. The search results provided information on various other ALK and ROS1 inhibitors, but contained no mention of a compound with the designation “this compound.”
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified sections and subsections. The instructions to focus solely on "this compound" and adhere strictly to the provided outline cannot be fulfilled without available data on this specific compound.
Should you have an alternative name, synonym, or a publication reference for this compound, please provide it to enable a more targeted and successful search for the required information.
Preclinical Efficacy Studies of Alk/ros1 in 7d
In Vivo Studies in Preclinical Animal Models
Xenograft Tumor Models Expressing ALK/ROS1 Fusions (e.g., NIH3T3 xenografts, H3122 xenografts)
The preclinical efficacy of ALK/ROS1-IN-7d has been evaluated in various xenograft models, which involve the transplantation of human cancer cells into immunocompromised mice. These models are crucial for assessing a compound's antitumor activity in a living system that mimics human cancer.
Notably, the H3122 cell line, a type of non-small cell lung cancer (NSCLC) positive for the EML4-ALK variant 1 rearrangement, has been used to create xenograft models. In these models, treatment with ALK inhibitors has demonstrated significant tumor regression nih.gov. Specifically for this compound (also known as PF-06463922), studies have shown superior efficacy in inhibiting tumor growth in H3122 xenografts compared to the first-generation inhibitor, crizotinib (B193316) nih.gov. This superiority was observed in models with wild-type EML4-ALK as well as those with resistance mutations like L1196M and G1269A nih.gov.
In NIH3T3 cells, an engineered cell line commonly used in cancer research, the expression of ROS1 fusion proteins has been utilized to create xenograft models. For instance, NIH-3T3 cells engineered to express the CD74-ROS1 fusion, including the crizotinib-resistant G2032R mutation, were used to establish tumors in mice. In these models, this compound demonstrated marked antitumor activity pnas.org. Similarly, NIH-3T3 cells expressing other ROS1 fusions have been used to create tumor xenografts to study the tumorigenic properties and signaling pathways of these oncogenes researchgate.net.
| H3122 Model Variant | Comparative Efficacy of this compound |
|---|---|
| EML4-ALK (Wild-Type) | Showed similar efficacy in inhibiting tumor growth compared to alectinib (B1194254), but superior intracranial efficacy. nih.gov |
| EML4-ALK (L1196M) | Demonstrated superior efficacy compared to crizotinib. nih.gov |
| EML4-ALK (G1269A) | Showed superior efficacy compared to crizotinib. nih.gov |
Genetically Engineered Mouse Models (GEMMs) of ALK/ROS1-Driven Cancers (e.g., FIG-ROS1 glioblastoma)
Genetically Engineered Mouse Models (GEMMs) provide a more physiologically relevant system to study cancer, as tumors arise spontaneously in the context of a normal immune system and tissue microenvironment.
The efficacy of this compound was tested in a GEMM of FIG-ROS1-driven glioblastoma pnas.org. The FIG-ROS1 fusion was one of the first ROS1 fusions identified in glioblastoma nih.gov. In this sophisticated model, oral administration of this compound proved to be effective, demonstrating the compound's ability to penetrate the blood-brain barrier and exert its antitumor effects within the central nervous system nih.govpnas.org. This is particularly significant as glioblastoma is an aggressive primary brain tumor nih.gov.
Antitumor Efficacy and Tumor Regression
Across multiple preclinical models, this compound has demonstrated potent and durable antitumor activity nih.govresearchgate.net. In xenograft models of NSCLC driven by ALK or ROS1 fusions, treatment with the compound led to significant tumor growth inhibition and, in many cases, tumor regression nih.govnih.gov.
For example, in mice bearing H3122 xenografts with the EML4-ALK L1196M resistance mutation, this compound induced dose-dependent tumor growth inhibition nih.gov. The compound also showed marked antitumor effects in models expressing various ROS1 fusions, including FIG-ROS1 and CD74-ROS1 pnas.org. The efficacy of this compound extends to tumors that have developed resistance to earlier generation inhibitors. Studies have shown its ability to overcome resistance conferred by secondary mutations in the ALK kinase domain nih.gov. In head-to-head comparisons in H3122 xenograft models, this compound consistently showed superior efficacy compared to crizotinib nih.gov.
Histopathological Analysis (e.g., Ki-67, cleaved caspase 3 staining)
To understand the cellular mechanisms behind the observed tumor regression, histopathological analyses are performed on tumor tissues from treated animals. These analyses often include staining for markers of cell proliferation, such as Ki-67, and apoptosis (programmed cell death), such as cleaved caspase-3 nih.govnih.gov.
In studies involving this compound, treatment of H3122 EML4-ALK L1196M tumor-bearing mice resulted in a dose-dependent induction of cleaved caspase-3 levels in the tumor samples nih.gov. This increase in cleaved caspase-3, an executioner caspase in the apoptotic pathway, provides direct evidence that the compound kills cancer cells by inducing apoptosis nih.govscielo.br. This finding correlates with the significant decrease in the phosphorylation of ALK and its downstream signaling proteins like AKT, ERK, and STAT3, confirming that the inhibitor effectively shuts down the oncogenic signaling driving cell survival nih.gov. While Ki-67 is a common marker for proliferation, specific data on its modulation by this compound was not detailed in the provided search context scielo.brresearchgate.net.
Assessment of CNS Activity in Glioblastoma Models
The central nervous system (CNS) is a common site for cancer metastasis, and the blood-brain barrier presents a significant challenge for many drugs medscape.com. Therefore, assessing the CNS activity of new cancer therapeutics is critical.
This compound was specifically designed to be a brain-penetrant inhibitor nih.gov. Its efficacy in the CNS has been demonstrated in multiple preclinical models. In a mouse model of ROS1-driven malignant glioma (glioblastoma), oral administration of this compound was effective, indicating its ability to cross the blood-brain barrier and inhibit tumor growth within the brain nih.govpnas.org. Furthermore, in an intracranial model using H3122 cells, which form brain metastases, this compound treatment suppressed tumor growth for the entire duration of the experiment (160 days) and was superior to alectinib nih.gov. Treatment with this compound led to the regression of established EML4-ALK-driven brain metastases, resulting in prolonged survival of the mice nih.gov. These findings highlight the compound's potential for treating primary brain tumors like glioblastoma and managing brain metastases in other cancers nih.govnih.gov.
Preclinical Efficacy in Diverse Cancer Types
While initially developed with a focus on lung cancer, the efficacy of targeting ALK and ROS1 fusions is being explored in a variety of cancer types where these alterations occur cellsignal.com.
Non-Small Cell Lung Cancer (NSCLC) Models
NSCLC is the cancer type where ALK and ROS1 rearrangements are most well-established as therapeutic targets nih.govnih.gov. Consequently, extensive preclinical evaluation of this compound has been conducted in various NSCLC models.
As previously mentioned, the compound has shown potent antitumor activity in H3122 NSCLC xenografts, which harbor an EML4-ALK fusion nih.govnih.govresearchgate.net. Its efficacy has been demonstrated to be superior to other clinically available ALK inhibitors, particularly in models with acquired resistance mutations nih.govnih.gov. This compound is highly potent against all known clinically acquired ALK mutations, including the highly resistant G1202R mutant nih.gov. In addition to ALK-driven models, this compound has shown significant activity in NSCLC models driven by ROS1 fusions, such as those using Ba/F3 cells engineered to express CD74-ROS1 nih.gov. The robust and durable responses observed in these preclinical NSCLC models provided a strong rationale for its clinical development for patients with ALK-positive or ROS1-positive advanced NSCLC nih.govpfizer.com.
Glioblastoma Models
Oncogenic ROS1 fusions, first identified in human glioblastoma cells, represent a key therapeutic target in this aggressive brain tumor. nih.gov The compound PF-06463922 was specifically designed to penetrate the blood-brain barrier, a critical feature for treating central nervous system (CNS) malignancies. nih.govnih.gov Preclinical animal models have shown its ability to achieve significant CNS exposure. nih.gov
In a genetically engineered mouse model featuring FIG-ROS1-driven glioblastoma, treatment with PF-06463922 resulted in significant tumor regression. nih.govnih.gov This demonstrated potent antitumor activity underscores the compound's potential for treating ROS1 fusion-positive cancers that require agents with CNS-penetrating properties. nih.govnih.gov The ability of PF-06463922 to shrink FIG-ROS1 glioma tumors makes it an attractive candidate for addressing brain lesions driven by ROS1 fusions. nih.gov
| Glioblastoma Model | Genetic Alteration | Key Finding | Reference |
|---|---|---|---|
| Genetically Engineered Mouse Model | FIG-ROS1 Fusion | Demonstrated significant tumor regression following a 7-day treatment period. | nih.gov |
| In Vivo Glioblastoma Model | FIG-ROS1 | Showed marked antitumor activity. | nih.gov |
Cholangiocarcinoma Models
ROS1 gene rearrangements have been identified in cholangiocarcinoma, suggesting it as a potential therapeutic target. aacrjournals.org However, specific preclinical studies evaluating the efficacy of PF-06463922 in cholangiocarcinoma models were not detailed in the reviewed literature.
Breast Cancer Models (E-cadherin deficient)
A synthetic lethal interaction has been identified between E-cadherin deficiency and the inhibition of the ROS1 tyrosine kinase. aacrjournals.org Preclinical studies have shown that cells deficient in E-cadherin are sensitive to the ROS1 kinase inhibitor PF-06463922. aacrjournals.org This suggests a potential therapeutic strategy for E-cadherin-defective breast cancers, which are particularly prevalent in the invasive lobular carcinoma subtype. aacrjournals.org
| Breast Cancer Model | Genetic Characteristic | Key Finding | Reference |
|---|---|---|---|
| E-cadherin-defective cells | CDH1 mutation/loss | Demonstrated sensitivity to PF-06463922, indicating a synthetic lethal interaction. | aacrjournals.org |
Other ROS1 Fusion-Positive Malignancies
ROS1 gene rearrangements have been discovered across a variety of human cancers, including ovarian cancer, gastric adenocarcinoma, colorectal cancer, angiosarcoma, and inflammatory myofibroblastic tumor (IMT), providing a rationale for the investigation of ROS1 inhibitors in these malignancies. aacrjournals.org
Inflammatory Myofibroblastic Tumor (IMT): IMT is a rare sarcoma where a significant portion of cases feature ALK gene rearrangements. nih.govnih.gov As a potent ALK/ROS1 inhibitor, lorlatinib (B560019) (PF-06463922) has been investigated as a therapeutic strategy. amegroups.org Case reports have documented responses to lorlatinib in patients with ALK-rearranged IMT, including a patient with a complex EML4-ALK fusion who experienced a pathological complete response after neoadjuvant treatment. amegroups.orgfrontiersin.org Another case reported a temporary but effective response in a patient with a THBS1::ALK fusion. nih.gov These clinical observations in ALK-positive IMT suggest potential efficacy for PF-06463922 in this tumor type.
Ovarian, Gastric, Colorectal, and Angiosarcoma Models: While ROS1 fusions have been identified in ovarian cancer, gastric cancer, colorectal cancer, and angiosarcoma, specific preclinical studies detailing the efficacy of PF-06463922 in models of these cancers were not found in the reviewed scientific literature. aacrjournals.org
| Malignancy Type | Genetic Alteration | Evidence of Efficacy | Reference |
|---|---|---|---|
| Inflammatory Myofibroblastic Tumor | ALK/ROS1 Fusion | Clinical case reports show tumor response to lorlatinib (PF-06463922). | nih.govamegroups.orgfrontiersin.org |
| Ovarian Cancer | ROS1 Fusion | Identified as a potential target, but specific preclinical data for PF-06463922 is not available. | aacrjournals.org |
| Gastric Cancer | ROS1 Fusion | Identified as a potential target, but specific preclinical data for PF-06463922 is not available. | aacrjournals.org |
| Colorectal Cancer | ROS1 Fusion | Identified as a potential target, but specific preclinical data for PF-06463922 is not available. | aacrjournals.org |
| Angiosarcoma | ROS1 Fusion | Identified as a potential target, but specific preclinical data for PF-06463922 is not available. | aacrjournals.org |
Molecular Mechanisms of Resistance to Alk/ros1 Inhibitors and Alk/ros1 in 7d in Preclinical Models
On-Target Resistance Mutations within Kinase Domains
The most common form of on-target resistance involves the acquisition of secondary mutations within the ALK or ROS1 kinase domains. nih.govamegroups.cn These mutations can interfere with inhibitor binding, leading to reactivation of the kinase and downstream signaling pathways that promote cell proliferation and survival. embopress.orgnih.gov
Among the most clinically significant resistance mutations are the ALK G1202R and its ROS1 analogue, G2032R. researchgate.netamegroups.org The ALK G1202R mutation is particularly problematic as it confers a high level of resistance to first and second-generation ALK inhibitors. crsf.in It is the most frequently detected resistance mutation in patients who have been treated with second-generation inhibitors like ceritinib (B560025), alectinib (B1194254), and brigatinib. amegroups.orgcrsf.in The ROS1 G2032R mutation similarly confers resistance to crizotinib (B193316) and other ROS1 inhibitors. researchgate.net The development of third-generation inhibitors, such as lorlatinib (B560019) (PF-06463922), was driven by the need to overcome these specific mutations, with preclinical models showing high potency against the G1202R mutant. nih.govoncokb.org
| Mutation | Kinase | Commonly Confers Resistance To | Overcome By (in preclinical models) |
|---|---|---|---|
| G1202R | ALK | Crizotinib, Ceritinib, Alectinib, Brigatinib crsf.in | Lorlatinib (PF-06463922) nih.govoncokb.org |
| G2032R | ROS1 | Crizotinib, Entrectinib (B1684687) nih.govyoutube.com | Repotrectinib (B610555) (TPX-0005), Cabozantinib nih.govyoutube.com |
"Gatekeeper" mutations are located in the hydrophobic pocket of the kinase domain, a critical site for inhibitor binding. ilcn.org The ALK L1196M mutation is a classic example, analogous to the T790M mutation in EGFR, and is one of the most frequently observed mutations in patients with resistance to the first-generation inhibitor crizotinib. crsf.inilcn.orgscienceopen.com This mutation involves the substitution of a leucine (B10760876) residue with a bulkier methionine, which sterically hinders the binding of crizotinib. ilcn.org Similarly, the ROS1 L2026M gatekeeper mutation confers resistance to crizotinib and can reduce the binding affinity for other inhibitors like entrectinib. While second-generation inhibitors were developed to overcome mutations like L1196M, third-generation compounds like lorlatinib also maintain activity against this gatekeeper mutation. scienceopen.com
| Mutation | Kinase | Mechanism of Resistance | Associated Inhibitor Resistance |
|---|---|---|---|
| L1196M | ALK | Steric hindrance in ATP-binding pocket ilcn.org | Crizotinib scienceopen.com |
| L2026M | ROS1 | Reduces TKI binding affinity | Crizotinib, Entrectinib |
Resistance mutations ultimately function by altering the three-dimensional structure of the kinase's ATP-binding pocket. amegroups.cn This can occur through direct steric hindrance, as seen with gatekeeper mutations, where the new, larger amino acid side chain physically blocks the inhibitor from docking effectively. ilcn.org Other mutations can induce more subtle conformational changes that disrupt key contact points between the inhibitor and the kinase. crsf.in Furthermore, some drug-resistant mutations can increase the kinase's binding affinity for its natural substrate, ATP. This shift in equilibrium makes it more difficult for the inhibitor to compete for the binding site, thereby reducing its efficacy even if it can still physically access the pocket.
The solvent-front region of the kinase domain is another critical area for inhibitor interaction. Mutations in this region, such as ALK G1202R and ROS1 G2032R, are a major cause of acquired resistance. researchgate.net The glycine (B1666218) residue at this position is small, allowing inhibitors to access and bind effectively. When it is replaced by a much bulkier arginine residue (G1202R or G2032R), it creates a steric clash that prevents the drug from binding correctly. researchgate.net This mechanism is distinct from gatekeeper mutations but is equally effective at conferring resistance, particularly to second-generation inhibitors whose larger molecular structures often interact with this region to achieve high potency. The challenge posed by solvent-front mutations has been a primary driver for the design of novel, compact, and potent inhibitors like repotrectinib (TPX-0005). nih.gov
Off-Target (Bypass) Signaling Pathway Activation
In some preclinical models, resistance to ALK/ROS1 inhibitors occurs even when the ALK/ROS1 kinase itself remains unaltered and sensitive to the drug. This "off-target" or "bypass" resistance happens when the cancer cell activates alternative signaling pathways to maintain its growth and survival, thereby reducing its dependence on the ALK or ROS1 pathway. ilcn.org
One of the well-documented bypass tracks is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. ilcn.org Preclinical studies have shown that in some ALK-rearranged cancer cells, prolonged exposure to ALK inhibitors like crizotinib and alectinib can lead to the upregulation and phosphorylation of EGFR. This activation of EGFR and its downstream effectors, such as the PI3K/Akt and MAPK/Erk pathways, can rescue the cells from the effects of ALK inhibition. ilcn.org Increased EGFR phosphorylation has been observed in biopsies from ALK-positive patients who have developed resistance to crizotinib. ilcn.org This mechanism of resistance suggests that a combination therapy targeting both ALK/ROS1 and EGFR may be an effective strategy to overcome or delay the onset of resistance in some cases.
MET Amplification and Signaling
Activation of bypass signaling pathways is a significant mechanism of acquired resistance to ALK and ROS1 tyrosine kinase inhibitors (TKIs). researchgate.netnih.gov Among these, the MET proto-oncogene has been identified as a recurring and actionable driver of resistance in preclinical models and clinical samples. nih.gov Upregulation of MET signaling, often through gene amplification, can decrease the sensitivity of ALK-positive cells to ALK inhibitors. nih.gov This resistance is mediated by MET's ability to reactivate downstream signaling cascades, such as the PI3K/Akt and MAPK/Erk pathways, even in the presence of continuous ALK/ROS1 inhibition. nih.govnih.gov
In preclinical studies, MET activation has been shown to be a bypass pathway in EGFR-mutant non-small cell lung cancer (NSCLC), and this mechanism is also relevant in the context of ALK/ROS1 inhibition. nih.gov In ALK-positive cell lines, induced expression of MET led to resistance against multiple ALK inhibitors. nih.gov The combination of an ALK inhibitor and a MET inhibitor successfully suppressed downstream signaling and cell proliferation, overcoming the MET-driven resistance. nih.gov These findings establish that MET bypass signaling is a clinically relevant mechanism of resistance to ALK inhibitors, providing a strong rationale for therapeutic strategies involving dual ALK and MET blockade. nih.govaacrjournals.org
HER2 Pathway Activation
Similar to MET, activation of the HER2 (ERBB2) pathway has been identified as a bypass mechanism conferring resistance to ALK/ROS1 inhibitors. In a study of ROS1-positive NSCLC patients, HER2-mediated bypass signaling was identified as a non-ROS1 dominant resistance mechanism. nih.govbohrium.com Activation of HER2, another receptor tyrosine kinase, can sustain pro-survival signaling downstream, rendering the inhibition of ALK or ROS1 ineffective. This mechanism allows cancer cells to escape their dependency on the original oncogenic driver. amegroups.org
KRAS and RIT1 Mutations
Acquired mutations in downstream signaling molecules, particularly within the MAPK pathway, represent a key ROS1/ALK-independent resistance mechanism. nih.gov Mutations in KRAS have been identified in both preclinical models and clinical samples from patients who have developed resistance to ALK or ROS1 TKIs. aacrjournals.orgnih.govbohrium.comnih.gov For instance, a KRAS G12C mutation was identified in a ROS1-positive (SLC34A2-ROS1) cell line as a mechanism of resistance to crizotinib. nih.gov The presence of an activating KRAS mutation allows the cell to bypass the need for upstream signaling from ALK/ROS1 to activate the MAPK pathway, thereby promoting cell proliferation and survival despite TKI therapy. amegroups.orgnih.gov
In addition to KRAS, mutations in other RAS family genes, such as RIT1, have been observed in ALK-positive patients with acquired resistance. nih.govbohrium.com These findings underscore the importance of comprehensive genomic profiling upon disease progression to identify such bypass mutations that may not be targetable by subsequent lines of ALK/ROS1 inhibitors but may open avenues for other combination strategies. nih.gov
KIT Proto-Oncogene Tyrosine Kinase Mutations/Amplification
Activation of the KIT proto-oncogene, a receptor tyrosine kinase, is another established bypass signaling mechanism. nih.gov Both amplification and activating mutations in the KIT gene have been implicated in resistance. KIT amplification has been observed in ALK-positive lung cancer as a bypass mechanism. nih.gov Furthermore, a specific activating mutation, KIT D816G, was identified as a driver of resistance in a ROS1-rearranged NSCLC preclinical model. nih.gov This mutation leads to autophosphorylation and constitutive activation of KIT, which in turn drives cell proliferation independently of ROS1 signaling. nih.gov In vitro studies demonstrated that this resistance could be overcome by the dual inhibition of ROS1 and KIT, for example, by combining crizotinib with a KIT inhibitor. nih.govnih.gov This highlights that activation of KIT, either through mutation or amplification, serves as a novel and actionable mechanism of resistance to ROS1/ALK TKIs. nih.govaacrjournals.org
Other Receptor Tyrosine Kinases and Signaling Cascades
The principle of bypass signaling involves the activation of alternative receptor tyrosine kinases (RTKs) that can maintain the critical downstream signaling required for tumor cell survival and proliferation, despite effective inhibition of the primary oncogenic driver like ALK or ROS1. researchgate.netnih.gov Preclinical studies have identified several other RTKs, including the Epidermal Growth Factor Receptor (EGFR), SRC, and Insulin-like Growth Factor 1 Receptor (IGF-1R), whose activation can confer resistance to ALK inhibitors. nih.govnih.gov Increased EGFR phosphorylation, for example, has been detected in a significant portion of crizotinib-resistant ALK-rearranged tumors. nih.gov The activation of these alternative kinases ensures that key pathways, notably the PI3K/AKT and MAPK/ERK pathways, remain active, thereby circumventing the therapeutic blockade of ALK or ROS1. nih.govnih.gov
| Bypass Pathway | Mechanism of Activation | Key Downstream Effectors | References |
|---|---|---|---|
| MET | Gene Amplification, Fusion (ST7-MET) | PI3K/AKT, MAPK/ERK | nih.govaacrjournals.orgamegroups.org |
| HER2 (ERBB2) | Pathway Activation / Upregulation | PI3K/AKT, MAPK/ERK | nih.govamegroups.org |
| KRAS / RIT1 | Activating Mutations (e.g., KRAS G12C) | MAPK/ERK | nih.govbohrium.comamegroups.orgnih.gov |
| KIT | Gene Amplification, Activating Mutations (e.g., D816G) | PI3K/AKT, MAPK/ERK | nih.govamegroups.orgnih.govaacrjournals.org |
| EGFR | Pathway Activation / Upregulation | PI3K/AKT, MAPK/ERK | nih.govnih.govamegroups.org |
Gene Copy Number Gains
Gene copy number gain (CNG) of the ALK fusion gene itself has been identified as a mechanism of resistance to ALK TKIs. nih.gov This alteration leads to an increased production of the ALK fusion protein, which can overcome the inhibitory effect of the TKI at standard concentrations. In some preclinical models, ALK CNG is considered a potential first step in the evolution of resistance, which may subsequently be followed by the acquisition of secondary kinase domain mutations. nih.gov Similarly, copy number gain of the rearranged ROS1 gene has also been observed in resistant clinical samples. aacrjournals.org
Beyond the target gene, amplification of other oncogenes can also drive resistance. Notably, MYC copy-number amplification has been identified as a resistance mechanism in ROS1-fusion-positive patient samples, particularly in those resistant to lorlatinib. aacrjournals.org Overexpression of MYC in ROS1-sensitive cell lines was shown to confer therapeutic resistance, indicating its role as a driver of TKI failure outside of the canonical RTK signaling pathways. aacrjournals.org
Other Resistance Mechanisms (e.g., Epithelial-Mesenchymal Transition (EMT), MIG6 loss)
Epithelial-Mesenchymal Transition (EMT)
Epithelial-to-mesenchymal transition (EMT) is a cellular reprogramming process that has been recognized as a significant, ALK-mutation-independent mechanism of resistance to ALK inhibitors. nih.govconsensus.app During EMT, cancer cells lose their epithelial characteristics and acquire a mesenchymal phenotype, which is associated with increased invasiveness and resistance to therapy. nih.govamegroups.org Preclinical experiments have shown that the induction of EMT can cause cross-resistance to multiple generations of ALK inhibitors, including crizotinib, alectinib, ceritinib, and lorlatinib. nih.govnih.gov This suggests that the mesenchymal state allows cells to survive TKI treatment through pathways that are independent of ALK signaling. nih.gov In some cases, EMT and ALK resistance mutations can coexist within the same tumor, highlighting the heterogeneity of resistance mechanisms. nih.govconsensus.app
MIG6 Loss
Recent preclinical research using genome-wide CRISPR/Cas9 screening has identified the loss of Mitogen-Inducible Gene 6 (MIG6, also known as ERRFI1) as a novel resistance mechanism to both ALK and ROS1 inhibitors. nih.govjci.orgaacrjournals.org MIG6 is a negative regulator of the EGFR signaling pathway. jci.orgnih.gov Its loss leads to the potentiation of EGFR activity, which in turn drives resistance through the upregulation of the MAPK and PI3K/AKT/mTOR pathways. nih.govjci.org A key finding is that MIG6 loss confers resistance even in the presence of very low concentrations of EGFR ligands, such as EGF, which are physiologically present in plasma. jci.orgnih.gov This acquired dependency on EGFR signaling can be overcome by combination therapy with an ALK/ROS1 inhibitor and an anti-EGFR antibody in both in vitro and in vivo models. nih.govelsevierpure.com Therefore, the loss of MIG6 represents a distinct mechanism that hijacks the EGFR pathway to bypass ALK/ROS1 dependency. nih.govaacrjournals.org
| Mechanism | Description | Consequence | References |
|---|---|---|---|
| Gene Copy Number Gain | Increased copy number of ALK, ROS1, or other oncogenes like MYC. | Higher target protein levels overwhelm TKI; activation of parallel survival pathways. | nih.govaacrjournals.orgaacrjournals.org |
| Epithelial-Mesenchymal Transition (EMT) | Phenotypic shift from epithelial to mesenchymal state. | Broad, cross-resistance to multiple generations of ALK inhibitors, independent of ALK mutation status. | nih.govconsensus.appnih.gov |
| MIG6 Loss | Loss of function of MIG6, a negative regulator of EGFR. | Hypersensitivity to low levels of EGF, leading to EGFR-driven bypass signaling and resistance. | nih.govjci.orgaacrjournals.orgjci.orgaacrjournals.org |
Preclinical Strategies for Overcoming Resistance with Alk/ros1 in 7d and Combination Therapies
Activity of ALK/ROS1-IN-7d against Crizotinib-Refractory and Next-Generation TKI-Resistant Mutations
Resistance to first-generation ALK/ROS1 inhibitors like crizotinib (B193316) can arise through various mechanisms, including the development of secondary point mutations within the kinase domains of ALK and ROS1, or the activation of bypass signaling pathways. oncotarget.comnih.gov Preclinical studies have explored the activity of this compound against these resistant forms.
One significant challenge in treating ROS1-rearranged NSCLC that has developed resistance to crizotinib is the emergence of the ROS1G2032R mutation, which is analogous to the ALKG1202R mutation and confers resistance to several ALK inhibitors, including crizotinib and ceritinib (B560025). pnas.orgmdpi.com PF-06463922, described as a novel ALK/ROS1 inhibitor, has demonstrated potent activity against ROS1 fusion kinases and is capable of inhibiting the crizotinib-refractory ROS1G2032R mutation in preclinical models. pnas.orgresearchgate.net While the specific compound this compound is the focus here, research into compounds with similar inhibitory profiles against resistant mutations, such as PF-06463922, provides context for the type of activity desired and investigated for this compound.
Preclinical studies of PF-06463922 have shown subnanomolar cellular potency against oncogenic ROS1 fusions and inhibitory activity against both the crizotinib-refractory ROS1G2032R mutation and the ROS1G2026M gatekeeper mutation. pnas.org Compared to crizotinib, ceritinib, and alectinib (B1194254), PF-06463922 showed significantly improved inhibitory activity against ROS1 kinase. pnas.org
Secondary point mutations within the ROS1 kinase domain are identified in approximately 50-60% of crizotinib-resistant tumors. amegroups.org These mutations are often analogous to those seen in ALK resistance. amegroups.org The ROS1 G2032R mutation is particularly common, occurring in 41% of cases of resistance. mdpi.com Other mutations like L2026M, D2033N, and S1986F/Y have also been described, with varying sensitivities to different TKIs. mdpi.com The preclinical evaluation of this compound would involve assessing its inhibitory profile against a panel of these clinically relevant resistant mutations to understand its potential utility in the context of acquired resistance.
Rational Design of this compound Analogues to Circumvent Steric Hindrance from Resistance Mutations
The development of resistance mutations, particularly those causing steric hindrance at the kinase active site, poses a significant challenge for TKI design. For example, the ALKG1202R mutation and its ROS1 counterpart, ROS1G2032R, are located in the solvent front region of the kinase domain and can sterically block the binding of certain inhibitors. pnas.orgamegroups.org
Rational design strategies for developing this compound analogues would likely focus on structural modifications aimed at overcoming such steric constraints. This could involve designing smaller molecules or modifying the shape and flexibility of the inhibitor to allow effective binding to the mutated kinase. A crystal structure of an inhibitor bound to the target kinase, such as the crystal structure of the PF-06463922-ROS1 kinase complex, can provide valuable insights into the interactions at the binding site and guide the design of analogues with improved activity against resistant mutants. pnas.org The goal of such rational design is to create analogues of this compound that maintain potent activity against the wild-type kinase while also effectively inhibiting the mutated forms that confer resistance to existing therapies.
Preclinical Evaluation of Combination Therapies
Combining targeted therapies with other agents is a promising strategy to overcome or prevent resistance and enhance anti-tumor activity. Preclinical studies evaluating this compound in combination with other therapeutic modalities are crucial to identify potentially synergistic or additive effects.
Co-inhibition with EGFR Inhibitors
Cross-talk between signaling pathways, such as ALK/ROS1 and EGFR, can contribute to resistance to targeted therapies. Increased EGFR phosphorylation has been detected in both ALK-rearranged and ROS1-rearranged tumors that have developed resistance to crizotinib, suggesting that EGFR signaling can act as a bypass resistance mechanism. nih.gov
Preclinical evaluation of combining this compound with EGFR inhibitors (e.g., erlotinib, gefitinib) would investigate whether simultaneous inhibition of both pathways can overcome this bypass resistance and lead to enhanced anti-tumor effects. Studies with other ALK/ROS1 inhibitors have shown that targeting parallel or downstream pathways can be effective in overcoming resistance.
Combination with MEK Inhibitors
The MEK-ERK pathway is a key downstream signaling cascade activated by various receptor tyrosine kinases, including ALK and ROS1. Inhibition of MEK has been explored as a strategy to target this pathway and potentially overcome resistance to ALK/ROS1 inhibitors. Selumetinib and trametinib (B1684009) are examples of MEK inhibitors that have been investigated in various cancer types. wikipedia.orgwikipedia.orgresearchgate.net
Preclinical studies combining this compound with MEK inhibitors would aim to determine if dual inhibition of ALK/ROS1 and MEK pathways results in synergistic or additive anti-tumor effects, particularly in models of acquired resistance where MEK signaling may be upregulated.
Co-treatment with Chemotherapeutic Agents (e.g., Gemcitabine (B846), Cisplatin)
Chemotherapy remains a cornerstone of cancer treatment, and combining targeted therapies with cytotoxic agents can potentially enhance efficacy and overcome resistance. Gemcitabine and cisplatin (B142131) are common chemotherapeutic agents used in various cancers, including lung cancer. wikipedia.orgnih.gov
Preclinical studies have investigated the combination of ALK/ROS1 inhibitors with chemotherapy. For instance, studies with ceritinib, another ALK/ROS1 inhibitor, in combination with gemcitabine and cisplatin, have shown manageable toxicity profiles and warranted further development in tumors with ALK or ROS1 fusions. iu.edunih.gov These studies suggest that combining ALK/ROS1 inhibition with chemotherapy can be a viable strategy. The preclinical evaluation of this compound with agents like gemcitabine and cisplatin would assess the combination's efficacy, potential for synergy, and toxicity in relevant cancer models.
Investigating Synergistic/Additive Effects
A critical aspect of preclinical combination therapy evaluation is determining whether the observed effects are synergistic, additive, or antagonistic. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while an additive effect is simply the sum of individual effects.
Preclinical studies investigating this compound in combination therapies would employ methods such as dose-response matrix experiments and isobolographic analysis to quantitatively assess the nature of the drug interaction. Observing synergistic or additive effects in relevant in vitro and in vivo models would provide a strong rationale for further clinical investigation of these combinations.
Proteolytic Degradation of ROS1 as an Alternative Strategy (PROTACs)
The emergence of resistance mechanisms to traditional tyrosine kinase inhibitors (TKIs) targeting ROS1 fusion proteins in cancers, particularly non-small cell lung cancer (NSCLC), necessitates the exploration of alternative therapeutic strategies. nih.govacs.orgnih.gov Proteolysis-Targeting Chimeras (PROTACs) represent a promising approach by inducing targeted protein degradation rather than simple kinase inhibition. nih.govmdpi.comfrontiersin.org PROTACs are heterobifunctional molecules designed to recruit a target protein, such as a ROS1 fusion oncoprotein, to an E3 ubiquitin ligase. mdpi.comfrontiersin.orgnih.gov This close proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cellular proteasome. mdpi.comfrontiersin.orgnih.gov A key advantage of PROTACs is their potential to overcome resistance mechanisms, including target overexpression or mutations that reduce inhibitor binding affinity, as degradation is event-driven and substoichiometric. mdpi.comnih.gov
Research into ROS1-specific PROTACs is ongoing, aiming to develop potent degraders effective against various ROS1 fusion proteins and acquired resistance mutations. nih.govacs.org One approach has involved utilizing existing ROS1 inhibitor scaffolds as the target-binding ligand within a PROTAC structure. For instance, studies have explored crizotinib-based derivatives as warheads to recruit ROS1 for degradation. acs.orgnih.gov Compound 7d, a crizotinib-conjugated derivative, was investigated in this context. nih.gov
Preclinical evaluations of compound 7d demonstrated moderate activity in inducing the degradation of CD74-ROS1 fusion protein in cellular models. nih.gov However, this crizotinib-based degrader, including compound 7d, did not show meaningful activity against the clinically relevant ROS1 G2032R resistance mutation. acs.orgnih.gov This lack of activity against the G2032R mutant is likely attributable to the reduced binding affinity of the crizotinib warhead to this specific resistant form of ROS1. acs.org
Despite the limitations observed with compound 7d against the G2032R mutation, the PROTAC strategy for ROS1 degradation remains a promising avenue. Novel ROS1 degraders, such as SIAIS039, have been reported to effectively target multiple ROS1 fusion oncoproteins and demonstrate anti-tumor effects in ROS1 fusion-driven cancer cells. nih.gov The anti-tumor efficacy of SIAIS039 has been shown to surpass some approved inhibitors like crizotinib and entrectinib (B1684687) and match that of potent inhibitors such as lorlatinib (B560019) and taletrectinib (B607211) in certain cell lines. nih.gov Further development and optimization of PROTAC molecules utilizing different ROS1-binding ligands and linker designs are actively being pursued to generate degraders with improved potency and broader activity against resistant ROS1 variants. acs.org
Data on the activity of compound 7d from preclinical studies includes its degradation half-maximal degradation concentration (DC50) for CD74-ROS1 and its half-maximal inhibitory concentration (IC50) for cell growth inhibition in cell lines expressing CD74-ROS1 or the G2032R mutant. acs.orgnih.gov
| Compound | Target Fusion | Assay Type | Value | Unit |
| 7d | CD74-ROS1 | Degradation (DC50) | Moderate | - |
| 7d | CD74-ROS1 | Cell Growth (IC50) | Moderate | - |
| 7d | ROS1 G2032R | Cell Growth (IC50) | No meaningful activity | - |
Note: Specific numerical values for DC50 and IC50 for compound 7d were described as "moderate" or "no meaningful activity" in the source nih.gov. More detailed quantitative data for specific compounds in the series are available in the cited research acs.orgnih.gov.
The development of potent and orally active ROS1 degraders that can overcome resistance mutations like G2032R represents a significant step forward in the therapeutic landscape for ROS1 fusion-positive cancers. acs.org
The detailed structural and interaction-based queries, including specific amino acid residues (M2029, E2027), molecular docking, and co-crystal structure analysis, did not yield any results associated with a compound named "this compound."
Therefore, it is not possible to generate the requested article as the subject compound "this compound" appears to be uncharacterized in the public domain. The information required to fulfill the detailed outline on its specific structure-activity relationship, binding dynamics, and computational analysis does not exist in the accessible scientific literature.
Structure Activity Relationship Sar and Binding Dynamics of Alk/ros1 in 7d
Computational Modeling and Simulation Studies
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of a ligand-protein complex over time. For a novel inhibitor like ALK/ROS1-IN-7d, MD simulations would be employed to predict its stability and conformational changes when bound to the ATP-binding pockets of both ALK and ROS1 kinases. nih.govfrontiersin.org
Researchers would typically perform simulations of the inhibitor in complex with the wild-type and mutant forms of the kinases. These simulations track the atomic movements over nanoseconds or even microseconds, providing insights into the flexibility of the protein-ligand complex, the stability of key hydrogen bonds, and the role of water molecules in mediating interactions. frontiersin.org The trajectories from these simulations can be analyzed to calculate parameters like root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon inhibitor binding.
Predicting Binding Modes to Wild-Type and Mutant Kinases
The high degree of homology between the ATP-binding sites of ALK and ROS1 kinases means that many inhibitors can target both. nih.govonclive.com However, subtle differences in amino acid residues can be exploited to achieve selectivity. Computational docking studies, followed by MD simulations, are instrumental in predicting the precise binding orientation and interactions of an inhibitor within the kinase domain.
For this compound, researchers would model its interactions with key residues in the wild-type ALK and ROS1 active sites. This would involve identifying potential hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to its binding affinity. nih.gov A critical aspect of this analysis is predicting how the inhibitor's binding is affected by clinically relevant mutations. For instance, the "gatekeeper" mutations (L1196M in ALK and L2026M in ROS1) and solvent-front mutations (G1202R in ALK and G2032R in ROS1) are known to confer resistance to many first- and second-generation inhibitors. onclive.comyoutube.com Predicting the binding mode of this compound to these mutant forms would be crucial in assessing its potential to overcome known resistance mechanisms. nih.gov
Impact of Structural Modifications on Potency and Selectivity
The structure-activity relationship (SAR) of a compound describes how specific chemical modifications to its structure affect its biological activity. For this compound, a systematic SAR study would involve synthesizing a series of analogues with modifications at different positions of the core scaffold.
For example, modifications could be made to groups that form hydrogen bonds with the hinge region of the kinase, or to moieties that occupy the hydrophobic pocket. Each new analogue would be tested in biochemical and cellular assays to determine its potency (typically measured as IC₅₀ or Kᵢ values) against both ALK and ROS1. The selectivity of the compound is also a key parameter, representing its potency against the target kinases versus other kinases in the human kinome. nih.gov By comparing the activity of these analogues, researchers can deduce which structural features are critical for potent and selective inhibition. This iterative process of design, synthesis, and testing is fundamental to the optimization of a lead compound into a clinical candidate.
Below is a hypothetical data table illustrating how SAR data for a series of analogues related to a hypothetical "IN-7" core might be presented.
| Compound | Modification | ALK IC₅₀ (nM) | ROS1 IC₅₀ (nM) | Selectivity (ALK/ROS1) |
| ALK/ROS1-IN-7a | - | 15 | 25 | 0.6 |
| ALK/ROS1-IN-7b | Addition of a methyl group at R1 | 10 | 18 | 0.56 |
| ALK/ROS1-IN-7c | Replacement of R2 with a chloro group | 25 | 50 | 0.5 |
| This compound | Addition of a fluoro group at R3 | 5 | 8 | 0.625 |
| ALK/ROS1-IN-7e | Cyclization of the R4 side chain | 50 | 100 | 0.5 |
Note: The data in this table is purely illustrative and does not represent actual experimental results for a compound named this compound.
Future Research Directions and Unaddressed Academic Questions for Alk/ros1 in 7d
Elucidating Novel Resistance Mechanisms in Preclinical Models
A primary challenge in targeted cancer therapy is the development of drug resistance. nih.gov While some resistance mechanisms to ALK/ROS1 inhibitors are known, such as secondary mutations within the kinase domain and the activation of bypass signaling pathways, a comprehensive understanding of all potential resistance mechanisms to ALK/ROS1-IN-7d is still lacking. nih.govoaepublish.comhematologyandoncology.net
Future preclinical research should focus on:
Identification of Novel On-Target Mutations: Systematically screening for and characterizing novel mutations within the ALK and ROS1 kinase domains that confer resistance to this compound. This can be achieved through the use of in vitro mutagenesis screens and the analysis of resistant cell lines.
Exploration of Bypass Signaling Pathways: Investigating the role of alternative signaling pathways that can be activated to bypass the inhibition of ALK and ROS1. hematologyandoncology.net This includes pathways such as EGFR, MET, and others that have been implicated in resistance to other tyrosine kinase inhibitors (TKIs). hematologyandoncology.netnih.govnih.gov
Understanding ALK/ROS1-Independent Resistance: Characterizing mechanisms of resistance that are independent of the ALK and ROS1 kinases. oaepublish.com These may include alterations in drug efflux pumps, changes in the tumor microenvironment, or epigenetic modifications.
Expanding Preclinical Models for Broader Cancer Contexts
The efficacy of this compound has been primarily evaluated in non-small cell lung cancer (NSCLC) models. umich.edunih.gov However, ALK and ROS1 rearrangements are also found in other cancer types, albeit at lower frequencies. nih.govnih.gov
Future research should aim to:
Develop a Diverse Panel of Cell Lines: Establish and characterize a broader range of cancer cell lines harboring ALK and ROS1 fusions from various tumor types beyond NSCLC. This will allow for a more comprehensive preclinical evaluation of this compound's activity across different cancer contexts.
Utilize Patient-Derived Xenograft (PDX) Models: Employ PDX models, which more accurately recapitulate the heterogeneity and complexity of human tumors, to assess the in vivo efficacy of this compound in different cancer types. nih.gov
Investigate Co-occurring Genetic Alterations: Explore the impact of co-occurring mutations and genomic alterations on the sensitivity of different cancer models to this compound.
Advanced Chemical Biology Approaches for Target Deconvolution and Compound Characterization
A deep understanding of the molecular interactions between this compound and its targets is crucial for rational drug design and the development of next-generation inhibitors.
Advanced chemical biology approaches can be employed to:
Perform Target Deconvolution Studies: Utilize techniques such as chemical proteomics and activity-based protein profiling to identify the complete spectrum of protein targets of this compound within the cell. This will help to elucidate both on-target and potential off-target effects.
Employ Structural Biology Techniques: Use X-ray crystallography and cryo-electron microscopy to solve the structures of this compound in complex with its target kinases. This will provide a detailed understanding of the binding mode and facilitate the design of more potent and selective inhibitors. nih.gov
Development of Predictive Biomarkers for this compound Efficacy in Preclinical Settings
To facilitate the clinical translation of this compound, it is essential to identify predictive biomarkers that can identify preclinical models most likely to respond to treatment. nih.gov
Key areas of investigation include:
Correlation of ALK/ROS1 Fusion Variants with Sensitivity: Investigating whether specific ALK or ROS1 fusion variants are associated with differential sensitivity to this compound in preclinical models. binasss.sa.cr
Identification of Gene Expression Signatures: Utilizing transcriptomic profiling to identify gene expression signatures that correlate with response or resistance to this compound.
Development of Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH) Assays: Developing and validating robust IHC and FISH assays to detect ALK and ROS1 rearrangements in preclinical models, which can then be used to stratify models for efficacy studies. westernsydney.edu.aunih.gov
| Biomarker Strategy | Technique | Potential Application in Preclinical Research |
| ALK/ROS1 Fusion Variant Analysis | Next-Generation Sequencing (NGS) | Correlate specific fusion partners with sensitivity to this compound. |
| Gene Expression Profiling | RNA-Sequencing | Identify gene signatures predictive of response or resistance. |
| Protein Expression and Localization | Immunohistochemistry (IHC) | Assess target expression levels and cellular localization in various models. |
| Gene Rearrangement Detection | Fluorescence In Situ Hybridization (FISH) | Confirm the presence of ALK/ROS1 rearrangements in preclinical models. |
In-depth Understanding of Off-Target Effects and Selectivity Profiles at a Molecular Level
While this compound is designed to be a selective inhibitor, understanding its off-target effects is crucial for predicting potential toxicities and for optimizing its therapeutic window.
Future research should focus on:
Comprehensive Kinome Profiling: Performing extensive kinome-wide profiling to determine the selectivity of this compound against a large panel of kinases. This will help to identify potential off-target kinases that could contribute to both efficacy and toxicity.
Cellular Thermal Shift Assays (CETSA): Employing CETSA to assess the target engagement of this compound with both ALK/ROS1 and potential off-target proteins in a cellular context.
Molecular Modeling and Simulation: Using computational approaches to model the binding of this compound to both its intended targets and potential off-target kinases to understand the structural basis of its selectivity. nih.govnih.gov
Exploring Synergistic Pathways for Combination Therapy Rationalization in Preclinical Settings
Combining this compound with other therapeutic agents could be a strategy to overcome resistance and enhance its anti-tumor activity. hematologyandoncology.net
Preclinical studies should explore:
Combination with Inhibitors of Bypass Pathways: Evaluating the synergistic effects of combining this compound with inhibitors of signaling pathways that are known to mediate resistance, such as the EGFR and MET pathways. hematologyandoncology.net
Combination with Chemotherapy: Assessing the potential for synergistic or additive effects when this compound is combined with standard-of-care chemotherapy agents used in the treatment of relevant cancers.
Combination with Immunotherapy: Investigating whether the inhibition of ALK/ROS1 signaling by this compound can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.
| Combination Strategy | Rationale | Preclinical Models for Evaluation |
| This compound + EGFR Inhibitor | To overcome resistance mediated by EGFR pathway activation. hematologyandoncology.net | ALK/ROS1-rearranged cell lines with acquired resistance and evidence of EGFR activation. |
| This compound + MET Inhibitor | To counteract resistance driven by MET amplification. | Preclinical models with documented MET amplification as a resistance mechanism. |
| This compound + Standard Chemotherapy | To potentially enhance tumor cell killing and delay the onset of resistance. | A broad panel of ALK/ROS1-rearranged cancer cell lines and PDX models. |
| This compound + Immune Checkpoint Inhibitor | To explore potential immunomodulatory effects and enhance anti-tumor immunity. | Syngeneic mouse models with ALK/ROS1-driven tumors and an intact immune system. |
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for evaluating ALK/ROS1-IN-7d inhibition efficacy in vitro?
- Answer: Standard protocols involve kinase inhibition assays using recombinant ALK/ROS1 proteins, cell viability assays (e.g., MTT or CellTiter-Glo) in ALK/ROS1-driven cancer cell lines (e.g., NCI-H2228 for ALK), and Western blotting to assess downstream signaling (e.g., phosphorylation of STAT3 or ERK). Ensure consistency by referencing established methods like those in Table 2 of mutation detection studies . Reproducibility requires detailed documentation of reagent sources (e.g., this compound batch purity) and adherence to CLIA-certified or ISO-validated protocols .
Q. How should researchers address contradictory data in this compound IC50 values across different studies?
- Answer: Contradictions may arise from assay variability (e.g., ATP concentration differences in kinase assays) or cell line heterogeneity. Perform meta-analysis with standardized normalization (e.g., Z-score transformation) and validate findings using orthogonal methods like thermal shift assays or cellular thermal proteome profiling (CTPP). Cross-reference data with public databases (e.g., PubChem BioAssay) and report assay conditions in full (e.g., buffer pH, incubation time) .
Q. What are the recommended controls for ensuring specificity of this compound in kinase profiling studies?
- Answer: Include off-target kinase panels (e.g., DiscoveRx KinomeScan) and negative controls such as:
- Wild-type vs. mutant ALK/ROS1 isoforms.
- Isogenic cell lines with CRISPR-edited ALK/ROS1 knockouts.
- Pharmacologic inhibitors with known selectivity (e.g., crizotinib as a positive control).
Statistical rigor requires triplicate runs and dose-response curves with Hill slope validation .
Advanced Research Questions
Q. How can researchers optimize in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models for this compound?
- Answer: Use LC-MS/MS for plasma/tissue quantification of this compound, correlating exposure levels with target engagement (e.g., tumor phospho-ALK suppression). Employ compartmental modeling (e.g., NONMEM) to estimate AUC, Cmax, and half-life. Validate PD markers via immunohistochemistry (IHC) in xenograft tissues. Address interspecies variability by comparing murine and human liver microsome stability data .
Q. What strategies resolve discrepancies between this compound’s in vitro potency and in vivo efficacy?
- Answer: Investigate bioavailability limitations (e.g., plasma protein binding via equilibrium dialysis) and metabolite interference (e.g., UPLC-HRMS profiling). Use genetically engineered mouse models (GEMMs) with patient-derived xenografts (PDX) to mimic human tumor microenvironments. Apply PK/PD bridging studies with Monte Carlo simulations to refine dosing regimens .
Q. How should mechanistic resistance to this compound be studied in translational research?
- Answer: Generate resistant cell lines via chronic exposure to this compound and perform whole-exome sequencing or RNA-seq to identify gatekeeper mutations (e.g., ALK L1196M) or bypass pathways (e.g., EGFR/MET activation). Validate findings using Ba/F3 models expressing mutant ALK/ROS1 and test combination therapies (e.g., this compound + MET inhibitors). Share raw sequencing data via repositories like GEO or SRA .
Q. What computational approaches predict this compound binding modes and off-target risks?
- Answer: Use molecular docking (AutoDock Vina) with ALK/ROS1 crystal structures (PDB IDs: 2XP2 for ALK, 3ZBF for ROS1) and molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Apply machine learning models (e.g., Random Forest) trained on ChEMBL data to predict off-target kinase interactions. Validate predictions with in vitro kinome-wide selectivity screens .
Methodological Best Practices
- Data Reproducibility: Document all experimental parameters (e.g., cell passage numbers, solvent DMSO concentration) in line with MIAME (Microarray) or ARRIVE (in vivo) guidelines .
- Conflict Resolution: Use PRISMA flow diagrams for systematic reviews of contradictory data and pre-register hypotheses on platforms like Open Science Framework .
- Ethical Compliance: Disclose this compound synthesis protocols (e.g., chiral purity) and confirm absence of endotoxin contamination in in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
